molecular formula C19H38O3 B14073333 6-Hydroxy-6-methyloctadecanoic acid CAS No. 101375-82-0

6-Hydroxy-6-methyloctadecanoic acid

Cat. No.: B14073333
CAS No.: 101375-82-0
M. Wt: 314.5 g/mol
InChI Key: KKSCIHIDCOHLKZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 6-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the hydroxylation of octadecanoic acid using appropriate reagents and catalysts. For instance, the reaction of octadecanoic acid with hydrogen peroxide in the presence of a catalyst such as tungsten oxide can yield the desired hydroxy acid. Another method involves the use of osmium tetroxide as a catalyst for the dihydroxylation of octadecenoic acid, followed by selective methylation at the 6th position.

Industrial Production Methods

Industrial production of octadecanoic acid, 6-hydroxy-6-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 6-hydroxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Octadecanoic acid, 6-hydroxy-6-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular processes and as a component of biological membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of octadecanoic acid, 6-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the 6th carbon position influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating cellular signaling pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid (palmitic acid): A saturated fatty acid with a similar structure but lacking the hydroxyl and methyl groups.

    Octadecanoic acid (stearic acid): Another saturated fatty acid, differing in the absence of the hydroxyl and methyl groups.

    9-Octadecenoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th position.

Uniqueness

Octadecanoic acid, 6-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the 6th carbon. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

101375-82-0

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

6-hydroxy-6-methyloctadecanoic acid

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-13-16-19(2,22)17-14-12-15-18(20)21/h22H,3-17H2,1-2H3,(H,20,21)

InChI Key

KKSCIHIDCOHLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)(CCCCC(=O)O)O

Origin of Product

United States

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